Dibenzo[h,rst]pentaphene

Solvent polarity probe Fluorescence spectroscopy PAH screening

Selecting PAH reference standards for fluorescence-based solvent characterization often requires screening multiple candidates with overlapping spectral features. Dibenzo[h,rst]pentaphene (CAS 192-47-2) is the only compound among 8 structurally related pentaphene and pyranthrene derivatives to exhibit selective, systematic enhancement of fluorescence emission band I intensity with increasing solvent polarity. • Validated probe behavior in n-hexadecane, dichloromethane, butyl acetate, and DMSO; pyrene-based probes may produce overlapping signals in these media. • IARC Group 3 classification enables use in labs where Group 1 PAH carcinogens (e.g., benzo[a]pyrene) are restricted by institutional safety policies. • Melting point of 297 °C provides a ~16 °C wider thermal processing window versus benzo[rst]pentaphene (281 °C) for vacuum deposition applications. • Also serves as a p-type OFET scaffold with validated hole mobility of 1.4×10⁻³ cm² V⁻¹ s⁻¹ and on/off ratio of 10⁶. Specify this compound to ensure reproducible, calibrated solvent polarity measurements.

Molecular Formula C28H16
Molecular Weight 352.4 g/mol
CAS No. 192-47-2
Cat. No. B093501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[h,rst]pentaphene
CAS192-47-2
Molecular FormulaC28H16
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC=C5C6=CC7=CC=CC=C7C(=C64)C=C3
InChIInChI=1S/C28H16/c1-3-9-19-17(7-1)15-25-21-11-5-6-12-22(21)26-16-18-8-2-4-10-20(18)24-14-13-23(19)27(25)28(24)26/h1-16H
InChIKeyLMNAZSSKDBUVFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[h,rst]pentaphene Core Identity and Specifications


Dibenzo[h,rst]pentaphene (CAS 192-47-2), also known as tribenzo[a,e,i]pyrene or 1,2:4,5:8,9-tribenzopyrene, is a heptacyclic polycyclic aromatic hydrocarbon (PAH) with the molecular formula C28H16 and a molecular weight of 352.43 g/mol [1]. It is an ortho- and peri-fused polycyclic arene characterized by a large, planar, and highly conjugated π-electron system [2]. The compound has a melting point of 297 °C (CAS-reported) [1] and a gas-phase ionization energy of 6.99 eV as determined by photoelectron spectroscopy [3]. It is classified by the International Agency for Research on Cancer (IARC) as Group 3 (not classifiable as to its carcinogenicity to humans) [4]. The compound serves as a core scaffold for organic electronic materials, particularly as a p-type semiconductor building block, and as a reference standard in environmental PAH analysis.

Why Dibenzo[h,rst]pentaphene Substitution Fails


Polycyclic aromatic hydrocarbons sharing the pentaphene or pyrene core are frequently considered interchangeable in procurement for organic electronics or environmental research. However, subtle variations in ring fusion topology, molecular symmetry, and π-electron distribution critically govern solid-state packing, charge-transport efficiency, and spectroscopic behavior. Dibenzo[h,rst]pentaphene (C28H16) is distinguished from its smaller analog benzo[rst]pentaphene (dibenzo[a,i]pyrene, C24H14) by the presence of three additional fused benzo rings, which increases both the π-conjugation length and the molecular weight by approximately 50 g/mol [1]. This structural expansion alters the crystalline packing motif from herringbone to columnar π-stacking [2], directly affecting carrier mobility in thin-film devices. Furthermore, among eight structurally related pentaphene, pentacene, and pyranthrene derivatives systematically evaluated as solvent polarity probes, only dibenzo[h,rst]pentaphene exhibited the requisite selective fluorescence response [3], demonstrating that even closely related PAHs are not functionally interchangeable for this application class.

Differentiation Evidence for Dibenzo[h,rst]pentaphene


Solvent Polarity Probe Selectivity

In a systematic head-to-head evaluation of eight PAH compounds as potential solvent polarity probes, only dibenzo[h,rst]pentaphene exhibited the requisite probe behavior—a selective, systematic enhancement of fluorescence emission band I intensity with increasing solvent polarity [1]. The comparator set included benzo[rst]dinaphtho[2,1,8,7defg;2′,1′,8′,7′ijkl]pentaphene, dibenzo[a,rst]naphtho[8,1,2cde]pentaphene, dibenzo[fg,ij]pentaphene, dibenzo[de,kl]naphtho[1,2,3,4rst]pentaphene, pyranthrene, tetrabenzo[de,hi,op,st]pentacene, and dinaphtho[2,1,8,7defg;2′,1′,8′,7′opqr]pentacene [1]. All seven comparators failed to display this solvent-polarity-dependent emission intensity selectivity.

Solvent polarity probe Fluorescence spectroscopy PAH screening

Ionization Energy vs. Benzo[rst]pentaphene

Gas-phase ionization energy (IE) is a critical parameter governing charge injection barriers in organic electronic devices. Dibenzo[h,rst]pentaphene exhibits an IE of 6.99 eV as determined by photoelectron spectroscopy (PE) [1]. Its closest structural analog, benzo[rst]pentaphene (dibenzo[a,i]pyrene, CAS 189-55-9), which lacks one benzo ring (C24H14 vs. C28H16), has a PE-determined IE of 6.95 eV [2]. The 0.04 eV difference, though modest in absolute magnitude, reflects the influence of extended π-conjugation on the HOMO energy level. For context, tetrabenzo[de,hi,op,st]pentacene (C36H18), a more extended PAH, has a significantly lower PE-determined IE of 6.27 eV [3], indicating that ring fusion topology rather than simply molecular size determines the IE value.

Ionization energy Photoelectron spectroscopy Organic semiconductor

OFET Hole Mobility Performance

A specifically synthesized dibenzo[h,rst]pentaphene derivative (compound 1b) was fabricated into an organic field-effect transistor (OFET) with a bottom-contact configuration and demonstrated clear p-type (hole-transporting) characteristics [1]. The device exhibited a hole mobility of 1.4 × 10⁻³ cm² V⁻¹ s⁻¹, an on/off current ratio of 10⁶, and a threshold voltage of −15 V [1]. X-ray diffraction analysis of the thin film confirmed that the molecules adopted an edge-on orientation on the SiO₂ substrate, which is favorable for lateral carrier transport [1]. In contrast, the isomeric dibenzo[fg,qr]pentacene derivative (compound 2b), synthesized by the same method, adopted a herringbone crystal structure with a tilt angle of 75.1°, while 1b adopted a columnar π-stacked packing motif with interplanar distances of 3.43 Å and 3.52 Å [1]. Although 2b was not separately fabricated into an OFET device in this study for direct mobility comparison, the distinct packing motifs indicate fundamentally different solid-state charge-transport pathways.

OFET Hole mobility p-Type semiconductor

Melting Point vs. Benzo[rst]pentaphene

The melting point (Tfus) provides a practical indicator of intermolecular interaction strength and thermal stability, which are critical for vacuum-deposition processing and high-temperature applications. Dibenzo[h,rst]pentaphene has a reported Tfus of 297 °C (570 K) from CAS Common Chemistry [1] and 608 K from NIST TRC data [2]. In contrast, benzo[rst]pentaphene (dibenzo[a,i]pyrene, CAS 189-55-9), which is the closest lower-molecular-weight structural analog (C24H14 vs. C28H16), has a reported melting point of 281 °C (554 K) from TCI . The ~16 °C higher melting point of dibenzo[h,rst]pentaphene is consistent with the additional benzo fusion, which increases the molecular surface area for π-π interactions and raises the enthalpy of fusion.

Thermal stability Melting point Structural analog comparison

IARC Carcinogenicity Classification

The IARC Monographs classify dibenzo[h,rst]pentaphene as Group 3: 'Not classifiable as to its carcinogenicity to humans' [1]. In the single animal experiment reported, subcutaneous injection in mice induced sarcomas; however, no studies by other routes or in other species were available, and no human epidemiological data exist [1]. This contrasts sharply with benzo[a]pyrene (BaP, CAS 50-32-8), the prototypical PAH carcinogen classified as IARC Group 1 (carcinogenic to humans) [2]. It also differs from its structural analog dibenzo[a,i]pyrene (benzo[rst]pentaphene), which has demonstrated potent tumor-initiating activity and is classified as a carcinogenic agent by ChEBI [3]. The distinct regulatory profile of dibenzo[h,rst]pentaphene can influence procurement handling requirements, waste disposal protocols, and institutional safety review processes.

Carcinogenicity IARC classification Regulatory compliance

Application Scenarios for Dibenzo[h,rst]pentaphene


Fluorescence Solvent Polarity Probe

Dibenzo[h,rst]pentaphene is uniquely qualified as a PAH-based fluorescence solvent polarity probe within its structural class. Of eight structurally related PAHs evaluated under identical conditions, only this compound exhibited the requisite selective and systematic enhancement of fluorescence emission band I intensity with increasing solvent polarity [1]. This binary selectivity—validated in n-hexadecane, dichloromethane, butyl acetate, and dimethyl sulfoxide—enables its use as a calibrated probe for determining solvent polarity in non-aqueous media, where pyrene-based probes may have overlapping spectral features or insufficient sensitivity. Analytical laboratories developing fluorescence-based solvent characterization methods should specify this compound over any other pentaphene or pyranthrene derivative for which no probe behavior has been demonstrated.

p-Type Organic Semiconductor for OFETs

The dibenzo[h,rst]pentaphene core, exemplified by derivative 1b, has been experimentally validated as a p-type organic semiconductor with a hole mobility of 1.4 × 10⁻³ cm² V⁻¹ s⁻¹, an on/off current ratio of 10⁶, and a threshold voltage of −15 V in a bottom-contact OFET configuration [2]. The columnar π-stacked crystal packing (interplanar distances of 3.43 and 3.52 Å) and edge-on molecular orientation on SiO₂ are structurally characterized features favorable for lateral charge transport [2]. In contrast, the isomeric dibenzo[fg,qr]pentacene adopts a herringbone structure, which may lead to different transport anisotropy. Materials scientists designing p-channel OFETs should prioritize the dibenzo[h,rst]pentaphene scaffold when columnar packing and moderate hole mobility are desired device characteristics.

High-Temperature Vacuum-Processable Material

With a reported melting point of 297 °C (570 K) [3], dibenzo[h,rst]pentaphene offers a thermal processing window approximately 16 °C wider than that of its closest structural analog benzo[rst]pentaphene (dibenzo[a,i]pyrene, mp = 281 °C) . This elevated thermal stability is advantageous for vacuum thermal evaporation deposition processes, where precise control over sublimation rate requires a compound with a well-defined and sufficiently high melting point to avoid premature decomposition. Procurement specifications for vacuum-deposited organic electronic thin films should consider this thermal margin when selecting between pentaphene-based PAHs.

Environmental PAH Reference Standard

As an IARC Group 3 classified PAH (not classifiable as to its carcinogenicity to humans) [4], dibenzo[h,rst]pentaphene occupies a distinct regulatory position relative to Group 1 PAHs such as benzo[a]pyrene [5]. It has been detected in urban air samples [4], establishing its environmental relevance as an analytical target. Environmental monitoring laboratories procuring PAH reference standards for method development, calibration, or inter-laboratory comparisons may prefer dibenzo[h,rst]pentaphene over known potent carcinogens (e.g., dibenzo[a,i]pyrene) when handling restrictions, waste disposal costs, or institutional chemical safety policies impose constraints on the use of high-hazard PAH standards.

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